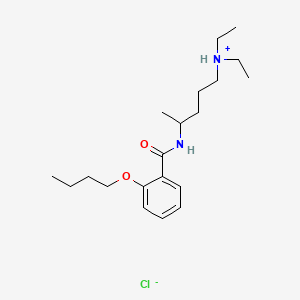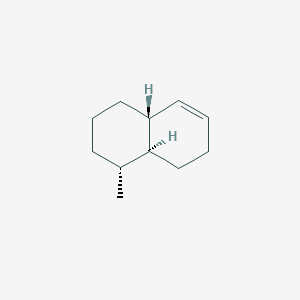
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a chemical compound with a complex structure It is a derivative of naphthalene, characterized by the presence of multiple chiral centers, which contribute to its unique stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4-methyl-1,2,3,4-tetrahydronaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and hydrogen flow rate are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly reduced.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products
Oxidation: Formation of 4-methyl-1,2,3,4,4a,5,6,8a-octahydro-1-naphthalenone.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives such as 4-bromo-1,2,3,4,4a,5,6,8a-octahydronaphthalene.
Scientific Research Applications
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,4aS,8aR)-4,7-Dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
Uniqueness
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
InChI |
InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2,6,9-11H,3-5,7-8H2,1H3/t9-,10+,11+/m1/s1 |
InChI Key |
LMIPOBKYEKWVBB-VWYCJHECSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2[C@H]1CCC=C2 |
Canonical SMILES |
CC1CCCC2C1CCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
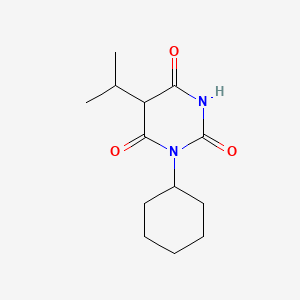

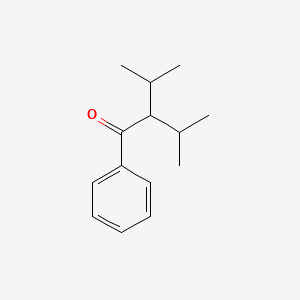

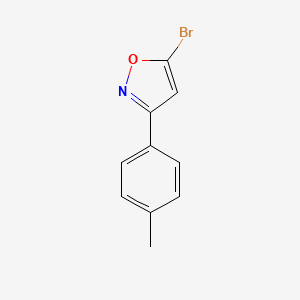
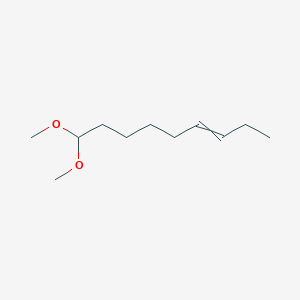
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
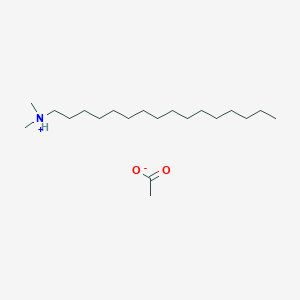
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
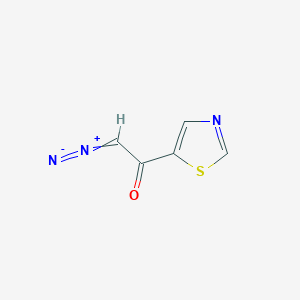

![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
